molecular formula C16H31NO B291547 N-dodecylcyclopropanecarboxamide

N-dodecylcyclopropanecarboxamide

Katalognummer B291547
Molekulargewicht: 253.42 g/mol
InChI-Schlüssel: YQQLPMLYZJRBQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-dodecylcyclopropanecarboxamide is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is a member of the cyclopropane carboxamide family, which is known for its unique chemical properties and diverse applications. In

Wirkmechanismus

The mechanism of action of N-dodecylcyclopropanecarboxamide is not fully understood, but it is believed to interact with various cellular targets such as proteins, enzymes, and receptors. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
N-dodecylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. In vivo studies have shown that N-dodecylcyclopropanecarboxamide can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of various diseases such as arthritis and cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-dodecylcyclopropanecarboxamide has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, such as its poor solubility in water and limited availability.

Zukünftige Richtungen

There are several future directions for the research on N-dodecylcyclopropanecarboxamide. One potential direction is the development of novel drug candidates based on this compound for the treatment of various diseases such as cancer and Alzheimer's. Another direction is the synthesis of new nanomaterials and nanoparticles using N-dodecylcyclopropanecarboxamide as a template. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.

Synthesemethoden

N-dodecylcyclopropanecarboxamide is synthesized through a multi-step process involving the reaction of dodecanoyl chloride with cyclopropanecarboxylic acid. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Wissenschaftliche Forschungsanwendungen

N-dodecylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and nanotechnology. In drug discovery, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In materials science, N-dodecylcyclopropanecarboxamide has been used as a surfactant and emulsifier due to its unique chemical properties. In nanotechnology, this compound has been used as a template for the synthesis of various nanoparticles and nanomaterials.

Eigenschaften

Molekularformel

C16H31NO

Molekulargewicht

253.42 g/mol

IUPAC-Name

N-dodecylcyclopropanecarboxamide

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-16(18)15-12-13-15/h15H,2-14H2,1H3,(H,17,18)

InChI-Schlüssel

YQQLPMLYZJRBQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)C1CC1

Kanonische SMILES

CCCCCCCCCCCCNC(=O)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.